![molecular formula C14H13ClFNO2 B2941339 2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide CAS No. 1795441-83-6](/img/structure/B2941339.png)
2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, as well as a furan ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
-
Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under amide coupling conditions. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
-
Introduction of the Furan Ring: : The furan ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzamide intermediate with a furan-containing nucleophile, such as furan-3-ylpropan-2-amine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various types of chemical reactions, including:
-
Oxidation: : The furan ring in the compound can be oxidized to form a furanone derivative. This reaction typically requires the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The benzamide core can be reduced to form the corresponding amine. This reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The chloro and fluoro substituents on the benzamide core can undergo nucleophilic substitution reactions. Common nucleophiles used in these reactions include amines and thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydride), and polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
科学研究应用
2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, particularly those involving benzamide derivatives. It can also be used in the development of new biochemical assays.
Medicine: Research into the pharmacological properties of this compound may lead to the discovery of new therapeutic agents. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide core. The chloro and fluoro substituents may enhance binding affinity and selectivity, while the furan ring may contribute to the overall stability and reactivity of the compound. Further research is needed to elucidate the exact molecular pathways involved.
相似化合物的比较
Similar Compounds
2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide: Similar structure but with the furan ring in a different position.
2-chloro-6-fluoro-N-[1-(thiophen-3-yl)propan-2-yl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.
2-chloro-6-fluoro-N-[1-(pyridin-3-yl)propan-2-yl]benzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide is unique due to the specific positioning of the furan ring and the combination of chloro and fluoro substituents on the benzamide core. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-9(7-10-5-6-19-8-10)17-14(18)13-11(15)3-2-4-12(13)16/h2-6,8-9H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVNWTAOLSBYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

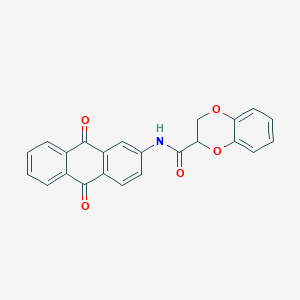
![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)
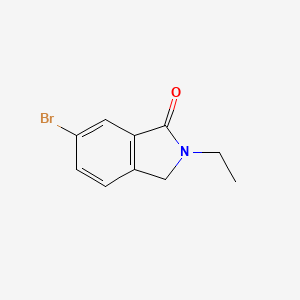
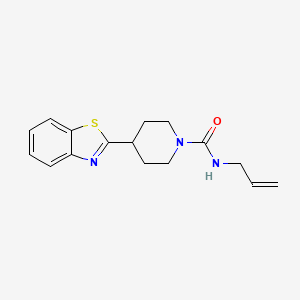
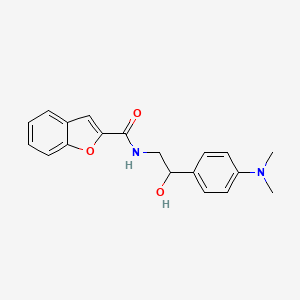
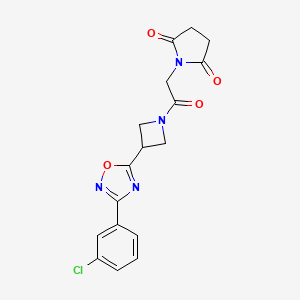
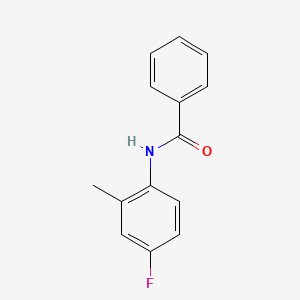
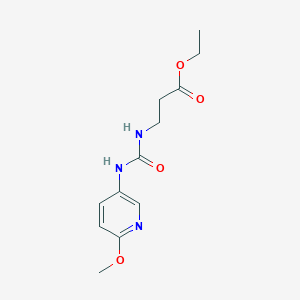
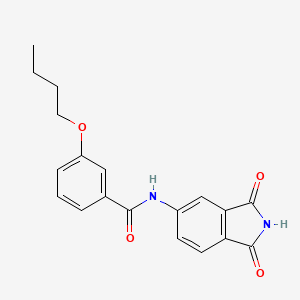
![(E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2941273.png)
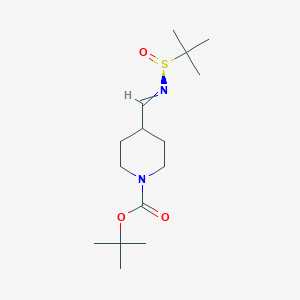
![1-[4-(1H-1,2,4-Triazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2941276.png)
![methyl 4-[[2-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2941278.png)
